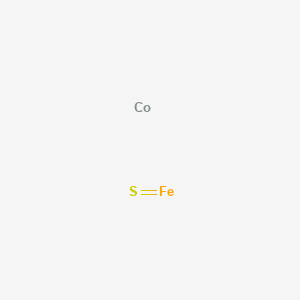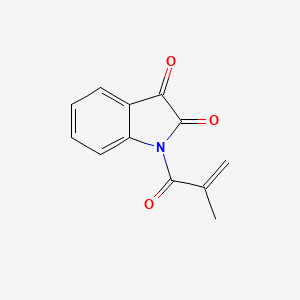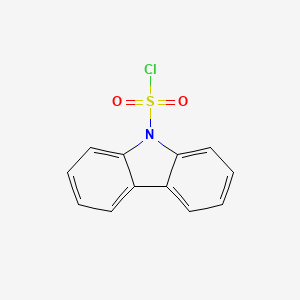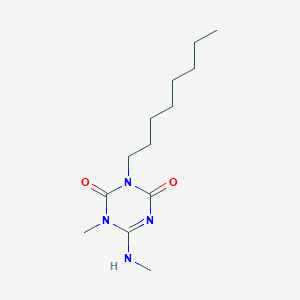
Cobalt--sulfanylideneiron (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–sulfanylideneiron (1/1) is a coordination compound that features a unique combination of cobalt and iron atoms bridged by a sulfanylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–sulfanylideneiron (1/1) typically involves the reaction of cobalt and iron precursors in the presence of a sulfanylidene source. Common synthetic routes include:
Thermal Decomposition: This method involves heating cobalt and iron precursors with a sulfanylidene source under controlled conditions.
Solvothermal Method: This involves dissolving cobalt and iron salts in a solvent, followed by the addition of a sulfanylidene source.
Industrial Production Methods
Industrial production of cobalt–sulfanylideneiron (1/1) may involve large-scale thermal decomposition or solvothermal methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Cobalt–sulfanylideneiron (1/1) undergoes various chemical reactions, including:
Substitution: Ligand substitution reactions can occur, where the sulfanylidene group is replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used.
Major Products
Oxidation: Oxides or sulfides of cobalt and iron.
Reduction: Lower oxidation state species of cobalt and iron.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Cobalt–sulfanylideneiron (1/1) has a wide range of scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, such as magnetic nanoparticles and conductive polymers.
Bioinorganic Chemistry: The compound is studied for its potential role in biological systems, including enzyme mimics and metalloprotein models.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism by which cobalt–sulfanylideneiron (1/1) exerts its effects involves the interaction of the metal centers with substrates or biological molecules. The cobalt and iron atoms can coordinate with various ligands, facilitating electron transfer and catalytic activity. The sulfanylidene group plays a crucial role in stabilizing the metal centers and modulating their reactivity .
類似化合物との比較
Similar Compounds
Cobalt-Ammine Complexes: These compounds contain cobalt coordinated with ammonia ligands and exhibit different reactivity and applications compared to cobalt–sulfanylideneiron (1/1).
Cobalt Ferrite (CoFe2O4): This compound is used in magnetic and biomedical applications but has a different structure and properties.
Uniqueness
Cobalt–sulfanylideneiron (1/1) is unique due to the presence of both cobalt and iron atoms bridged by a sulfanylidene group, which imparts distinct electronic and catalytic properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
特性
CAS番号 |
58916-14-6 |
|---|---|
分子式 |
CoFeS |
分子量 |
146.85 g/mol |
IUPAC名 |
cobalt;sulfanylideneiron |
InChI |
InChI=1S/Co.Fe.S |
InChIキー |
LOUWOZBMDAQCRT-UHFFFAOYSA-N |
正規SMILES |
S=[Fe].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)





![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)
